molecular formula C13H15FN2O3 B12287843 2-amino-3-[5-(2-fluoroethoxy)-1H-indol-3-yl]propanoic acid

2-amino-3-[5-(2-fluoroethoxy)-1H-indol-3-yl]propanoic acid

Cat. No.: B12287843
M. Wt: 266.27 g/mol
InChI Key: QVMQUKXORNUKKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-amino-3-[5-(2-fluoroethoxy)-1H-indol-3-yl]propanoic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Another method involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C . Industrial production methods may vary, but they typically involve large-scale synthesis using similar reaction conditions.

Chemical Reactions Analysis

2-amino-3-[5-(2-fluoroethoxy)-1H-indol-3-yl]propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .

Mechanism of Action

Properties

Molecular Formula

C13H15FN2O3

Molecular Weight

266.27 g/mol

IUPAC Name

2-amino-3-[5-(2-fluoroethoxy)-1H-indol-3-yl]propanoic acid

InChI

InChI=1S/C13H15FN2O3/c14-3-4-19-9-1-2-12-10(6-9)8(7-16-12)5-11(15)13(17)18/h1-2,6-7,11,16H,3-5,15H2,(H,17,18)

InChI Key

QVMQUKXORNUKKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OCCF)C(=CN2)CC(C(=O)O)N

Origin of Product

United States

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